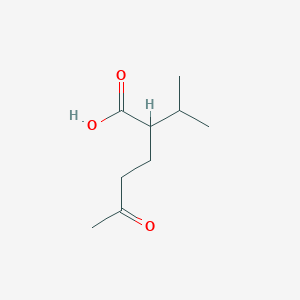
3-(1,3-dioxaindan-5-yl)-7-hydroxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-dioxaindan-5-yl)-7-hydroxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and a hydroxy group attached to the chromen-2-one core. It is known for its potential biological activities and is of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-dioxaindan-5-yl)-7-hydroxy-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of benzo[d][1,3]dioxole-5-carbaldehyde and 7-hydroxy-4-methylcoumarin as starting materials. The reaction is catalyzed by a base such as sodium hydroxide in a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated chromen-2-one derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(1,3-dioxaindan-5-yl)-7-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The biological activity of 3-(1,3-dioxaindan-5-yl)-7-hydroxy-2H-chromen-2-one is attributed to its ability to interact with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways.
Comparación Con Compuestos Similares
3-(benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one: Lacks the hydroxy group at the 7-position.
7-hydroxy-2H-chromen-2-one: Lacks the benzo[d][1,3]dioxole moiety.
3-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-2H-chromen-2-one: Contains a methoxy group instead of a hydroxy group at the 7-position.
Uniqueness: The presence of both the benzo[d][1,3]dioxole moiety and the hydroxy group at the 7-position in 3-(1,3-dioxaindan-5-yl)-7-hydroxy-2H-chromen-2-one contributes to its unique chemical and biological properties. This combination enhances its potential as a multifunctional compound with diverse applications in research and industry.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O5/c17-11-3-1-10-5-12(16(18)21-14(10)7-11)9-2-4-13-15(6-9)20-8-19-13/h1-7,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEKQXHLNPUFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC4=C(C=C(C=C4)O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B7780820.png)
![4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cycloheptyl]benzamide](/img/structure/B7780837.png)


![(2S)-2-[[1-(benzenesulfonyl)piperidine-3-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7780851.png)




![2-[1-phenyl-meth-(z)-ylidene]-butyraldehyde, AldrichCPR](/img/structure/B7780896.png)
![(3bR,9aR,11aS)-7-methoxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-one](/img/structure/B7780898.png)
![(8R,9S,10R,13S,14S,16R,17S)-17-acetyl-10,13,16,17-tetramethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B7780903.png)

